
6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of tert-butyl, dichloro, and isopropyl groups attached to a phenolic ring. This compound is known for its significant chemical stability and unique reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol typically involves the alkylation of phenol with isobutylene in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the tert-butyl group . The chlorination of the resulting tert-butylphenol is then performed using chlorine gas under controlled conditions to introduce the dichloro groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation and chlorination steps, often involving the use of advanced catalysts and reaction monitoring systems.
Análisis De Reacciones Químicas
Types of Reactions
6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as a stabilizer in the production of plastics and other materials.
Mecanismo De Acción
The mechanism by which 6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol exerts its effects involves interactions with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing the activity of enzymes and other proteins. The presence of tert-butyl and dichloro groups enhances the compound’s stability and reactivity, allowing it to interact with a wide range of biological and chemical systems .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: Known for its strong steric hindrance and stability.
2,4-Di-tert-butylphenol: Commonly used as an antioxidant in industrial applications.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Used as a UV absorber in various materials.
Uniqueness
6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol is unique due to the combination of tert-butyl, dichloro, and isopropyl groups, which confer distinct chemical properties. Its stability and reactivity make it suitable for specialized applications in research and industry, distinguishing it from other similar compounds .
Propiedades
Número CAS |
6265-31-2 |
|---|---|
Fórmula molecular |
C13H18Cl2O |
Peso molecular |
261.18 g/mol |
Nombre IUPAC |
6-tert-butyl-2,4-dichloro-3-propan-2-ylphenol |
InChI |
InChI=1S/C13H18Cl2O/c1-7(2)10-9(14)6-8(13(3,4)5)12(16)11(10)15/h6-7,16H,1-5H3 |
Clave InChI |
FFUCKRWXWRUCQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C(=C1Cl)O)C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


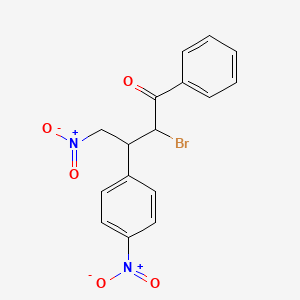
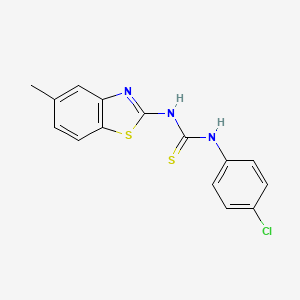

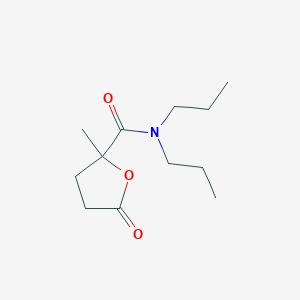
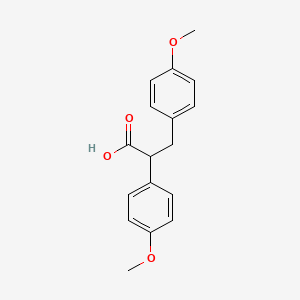



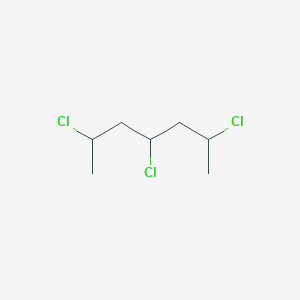

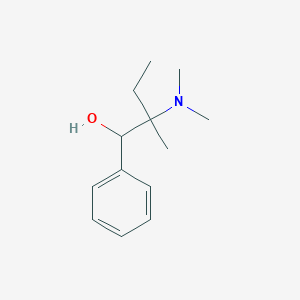

![2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid](/img/structure/B14730616.png)

